5,6-Dibromo-4-methoxy-1,3-benzodioxole
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Overview
Description
5,6-Dibromo-4-methoxy-1,3-benzodioxole: is a chemical compound belonging to the benzodioxole family. It is characterized by the presence of two bromine atoms and a methoxy group attached to a benzodioxole ring. This compound is of significant interest due to its potential biological activity and various applications in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-4-methoxy-1,3-benzodioxole typically involves the bromination of 4-methoxy-1,3-benzodioxole. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromo-4-methoxy-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
Chemistry: 5,6-Dibromo-4-methoxy-1,3-benzodioxole is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential biological activity. It has shown promise in the development of new drugs and therapeutic agents. Researchers are investigating its effects on various biological pathways and its potential as a treatment for different diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-4-methoxy-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- 5-Bromo-6-bromomethyl-1,3-benzodioxole
- 5,6-Dibromo-1,3-benzodioxole
- 3,4-Methylenedioxybenzyl bromide
Comparison: Compared to similar compounds, 5,6-Dibromo-4-methoxy-1,3-benzodioxole is unique due to the presence of both bromine atoms and a methoxy group on the benzodioxole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5,6-dibromo-4-methoxy-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-11-8-6(10)4(9)2-5-7(8)13-3-12-5/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTAWJAXESWEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1Br)Br)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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